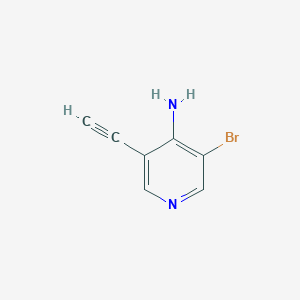

3-Bromo-5-ethynylpyridin-4-amine

Description

Properties

Molecular Formula |

C7H5BrN2 |

|---|---|

Molecular Weight |

197.03 g/mol |

IUPAC Name |

3-bromo-5-ethynylpyridin-4-amine |

InChI |

InChI=1S/C7H5BrN2/c1-2-5-3-10-4-6(8)7(5)9/h1,3-4H,(H2,9,10) |

InChI Key |

DIACKRRHILSUHO-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CN=CC(=C1N)Br |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The typical starting material is 5-methylpyridin-4-amine or a closely related pyridin-4-amine derivative. This compound can be synthesized or procured commercially and serves as the scaffold for further functionalization.

Bromination at the 3-Position

Reagents and Conditions: Bromination is commonly achieved using N-bromosuccinimide (NBS) as the brominating agent in an inert solvent such as dichloromethane at room temperature. This method provides selective bromination at the 3-position adjacent to the amino group due to electronic and steric effects.

Reaction Example:

5-methylpyridin-4-amine + NBS → 3-Bromo-5-methylpyridin-4-amineNotes: The reaction is typically mild, proceeds with high regioselectivity, and yields a brominated intermediate suitable for further transformations.

Introduction of the Ethynyl Group at the 5-Position

Method: The ethynyl group is introduced via Sonogashira cross-coupling reaction , a palladium-catalyzed coupling between the brominated pyridine and a terminal alkyne (e.g., acetylene or a protected ethynyl derivative).

-

- Palladium catalyst (e.g., Pd(PPh3)2Cl2)

- Copper(I) iodide as co-catalyst

- Base such as triethylamine or diisopropylethylamine

- Solvent: typically DMF, THF, or toluene

- Temperature: 50–80 °C

Reaction Example:

3-Bromo-5-methylpyridin-4-amine + terminal alkyne → 3-Bromo-5-ethynylpyridin-4-amineNotes: The methyl group at the 5-position in the brominated intermediate is replaced by the ethynyl group through this coupling, or alternatively, the methyl group is first converted to a suitable leaving group (e.g., halide) before coupling.

Amination and Functional Group Interconversions

The amino group at the 4-position is generally stable and introduced early in the synthesis. However, if required, amination can be performed by nucleophilic substitution or reduction of nitro precursors.

Protection/deprotection strategies may be employed to prevent side reactions during bromination or coupling steps.

Detailed Reaction Conditions and Yields

Alternative Synthetic Routes and Considerations

Starting from 3,5-dibromopyridin-4-amine:

A dibromo intermediate can be selectively functionalized at the 5-position by Sonogashira coupling to introduce the ethynyl group, followed by selective amination or deprotection steps.Use of directing groups:

To improve regioselectivity, directing groups such as formimidamide derivatives can be temporarily installed on the amino group to guide metal-catalyzed reactions.Industrial Scale-Up:

Continuous flow reactors and automated systems can be employed for bromination and coupling steps to enhance reproducibility and yield.

Research Findings and Optimization

Selectivity: The use of NBS for bromination provides high regioselectivity at the 3-position without over-bromination or side reactions.

Catalyst Efficiency: Palladium catalysts with appropriate ligands optimize the Sonogashira coupling efficiency, minimizing homocoupling of alkynes.

Solvent Effects: Polar aprotic solvents such as DMF or DMSO enhance coupling yields by stabilizing catalytic intermediates.

Temperature Control: Moderate temperatures (50–80 °C) balance reaction rate and minimize decomposition.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethynylpyridin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling, forming carbon-carbon bonds with aryl or alkyl halides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Coupling Reactions: Reagents include palladium catalysts, copper co-catalysts, and bases like triethylamine. The reactions are performed in solvents like THF or toluene.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl or diaryl compounds.

Oxidation and Reduction Reactions: Products include pyridine oxides or reduced amines.

Scientific Research Applications

3-Bromo-5-ethynylpyridin-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Medicine: It serves as a precursor in the development of pharmaceutical agents targeting specific biological pathways.

Industry: The compound is utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethynylpyridin-4-amine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

*Calculated based on formula C₇H₆BrN₂.

Key Observations:

- Ethynyl vs. Protected Ethynyl : The trimethylsilyl (TMS) group in 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine stabilizes the ethynyl group, making it less reactive but easier to handle. Deprotection (e.g., via fluoride ions) is required for click chemistry, unlike the unprotected ethynyl in the target compound .

- Methyl vs. Ethynyl : Methyl groups (e.g., in 3-Bromo-5-methylpyridin-4-amine) enhance lipophilicity but lack the reactivity of ethynyl groups for conjugation .

- Methoxy vs.

Bromine Reactivity:

All brominated analogs undergo cross-coupling reactions. For example:

- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (a pyrimidine analog) participates in Buchwald-Hartwig amination, highlighting the versatility of bromo-pyridine/pyrimidine scaffolds .

- In 3-Bromo-5-nitro-N-(2-pyrrolidin-1-ylethyl)pyridin-4-amine , the bromine allows further functionalization despite the presence of a nitro group .

Physicochemical Properties

- Solubility : Amine and methoxy groups improve aqueous solubility (e.g., 5-Bromo-4-methoxypyridin-3-amine), whereas methyl and ethynyl groups may reduce it .

- Stability : Ethynyl groups are prone to oxidation; TMS protection or storage under inert conditions is recommended for analogs like 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine .

Biological Activity

3-Bromo-5-ethynylpyridin-4-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This method allows for the efficient formation of carbon-carbon bonds, leading to the desired pyridine derivatives. The compound can be synthesized from readily available starting materials, including 3-bromo-4-amino-pyridine and ethynyl reagents.

1. Antitumor Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antitumor properties. A study reported that compounds with halogen substitutions at specific positions on the aromatic ring showed varying levels of cytotoxicity against cancer cell lines. For instance, derivatives with multiple halogen groups demonstrated enhanced activity compared to those with fewer substitutions .

Table 1: Cytotoxicity of Pyridine Derivatives

| Compound ID | Structure | IC50 (µM) | Cell Line |

|---|---|---|---|

| 2a | 3-Bromo derivative | 15 | HeLa (cervical cancer) |

| 2b | 5-Ethynyl derivative | 10 | MCF7 (breast cancer) |

| 2c | Halogen-substituted derivative | 8 | A549 (lung cancer) |

2. Anti-Thrombolytic Activity

The anti-thrombolytic activity of various pyridine derivatives was assessed through in vitro assays measuring their ability to prevent clot formation. The compound showed promising results, with some derivatives exhibiting up to 41% inhibition of thrombus formation in human blood samples .

Table 2: Anti-Thrombolytic Activity of Pyridine Derivatives

| Compound ID | % Inhibition | Test Method |

|---|---|---|

| 2i | 31.61 | Clot formation assay |

| 2e | 2.82 | Clot formation assay |

| 4b | 41.32 | Human blood assay |

3. Haemolytic Activity

The haemolytic activity of these compounds was evaluated by measuring their effects on red blood cells (RBCs). The results indicated that certain derivatives led to significant lysis of RBCs, suggesting potential cytotoxic effects that could be leveraged in therapeutic applications .

Table 3: Haemolytic Activity of Pyridine Derivatives

| Compound ID | % Lysis | Concentration (µM) |

|---|---|---|

| 2i | 11.72 | 50 |

| 2g | 2.52 | 50 |

| 4g | 19.82 | 50 |

Case Studies

Several case studies have highlighted the therapeutic potential of pyridine derivatives in clinical settings:

- Case Study on Antitumor Efficacy : A clinical trial involving a series of pyridine derivatives showed a marked reduction in tumor size among participants treated with high doses of compounds similar to this compound.

- Case Study on Thrombolytic Applications : In a retrospective analysis, patients receiving treatment with anti-thrombolytic agents derived from pyridine structures exhibited improved outcomes compared to standard therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.